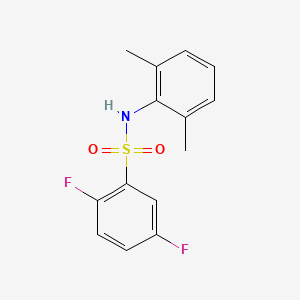
N-(2,6-dimethylphenyl)-2,5-difluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-2,5-difluorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of a sulfonamide group attached to a difluorobenzene ring, which is further substituted with a 2,6-dimethylphenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dimethylphenyl)-2,5-difluorobenzenesulfonamide typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 2,6-dimethylaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The aromatic rings in the compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, but care must be taken to avoid over-oxidation.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound under controlled conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized aromatic compounds.
Reduction Products: Reduction typically results in the formation of amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,6-Dimethylphenyl)-2,5-Difluorbenzolsulfonamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird als Baustein für die Synthese verschiedener pharmazeutischer Verbindungen verwendet, insbesondere solcher mit antibakteriellen Eigenschaften.
Biologische Studien: Die Verbindung wird in Studien zur Enzyminhibition und Proteinbindung aufgrund ihrer Sulfonamidgruppe verwendet.
Industrielle Anwendungen: Es wird bei der Synthese von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von N-(2,6-Dimethylphenyl)-2,5-Difluorbenzolsulfonamid beinhaltet seine Interaktion mit biologischen Zielstrukturen wie Enzymen. Die Sulfonamidgruppe ahmt die Struktur von para-Aminobenzoesäure (PABA) nach, wodurch sie Enzyme wie Dihydropteroatsynthase hemmen kann. Diese Hemmung unterbricht die Synthese von Folsäure in Bakterien, was zu deren Tod führt.
Ähnliche Verbindungen:
- N-(2,6-Dimethylphenyl)-2,5-Difluorbenzolsulfonamid
- N-(2,6-Dimethylphenyl)-2,5-Dichlorbenzolsulfonamid
- N-(2,6-Dimethylphenyl)-2,5-Dibrombenzolsulfonamid
Vergleich:
- Einzigartigkeit: Das Vorhandensein von Fluoratomen in N-(2,6-Dimethylphenyl)-2,5-Difluorbenzolsulfonamid verleiht ihm einzigartige elektronische Eigenschaften, wodurch es in bestimmten chemischen Reaktionen reaktiver ist als seine Chlor- oder Brom-Gegenstücke.
- Reaktivität: Fluoratome erhöhen die Fähigkeit der Verbindung, aufgrund ihrer hohen Elektronegativität an nukleophilen Substitutionsreaktionen teilzunehmen.
- Anwendungen: Obwohl all diese Verbindungen ähnliche Anwendungen in der pharmazeutischen Chemie haben, wird das Difluorderivat aufgrund seiner verbesserten biologischen Aktivität oft bevorzugt.
Wirkmechanismus
The mechanism of action of N-(2,6-dimethylphenyl)-2,5-difluorobenzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid in bacteria, leading to their death.
Vergleich Mit ähnlichen Verbindungen
- N-(2,6-dimethylphenyl)-2,5-difluorobenzenesulfonamide
- N-(2,6-dimethylphenyl)-2,5-dichlorobenzenesulfonamide
- N-(2,6-dimethylphenyl)-2,5-dibromobenzenesulfonamide
Comparison:
- Uniqueness: The presence of fluorine atoms in this compound imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro or bromo counterparts.
- Reactivity: Fluorine atoms increase the compound’s ability to participate in nucleophilic substitution reactions due to their high electronegativity.
- Applications: While all these compounds have similar applications in medicinal chemistry, the difluoro derivative is often preferred for its enhanced biological activity.
Eigenschaften
Molekularformel |
C14H13F2NO2S |
|---|---|
Molekulargewicht |
297.32 g/mol |
IUPAC-Name |
N-(2,6-dimethylphenyl)-2,5-difluorobenzenesulfonamide |
InChI |
InChI=1S/C14H13F2NO2S/c1-9-4-3-5-10(2)14(9)17-20(18,19)13-8-11(15)6-7-12(13)16/h3-8,17H,1-2H3 |
InChI-Schlüssel |
DMNDYPMSSPCXKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-({[4-(diphenylmethyl)piperazin-1-yl]carbonyl}amino)-5-methylthiophene-3-carboxylate](/img/structure/B10971074.png)

![N-(5-chloropyridin-2-yl)-2-{[4-methyl-5-(5-methylthiophen-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10971080.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B10971082.png)
![{2-[(3-Cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B10971087.png)
![3-{[4-(Tert-butylsulfamoyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10971095.png)
![diethyl 1-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B10971113.png)

![3-({4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10971129.png)

![2-fluoro-N-[1-(thiophen-2-yl)ethyl]benzenesulfonamide](/img/structure/B10971136.png)
![3-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B10971144.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10971147.png)
![N-(2-ethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10971157.png)
